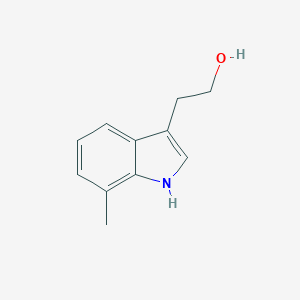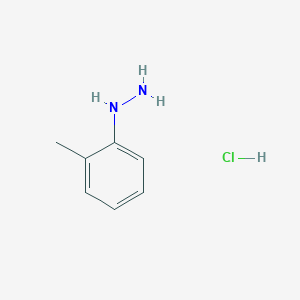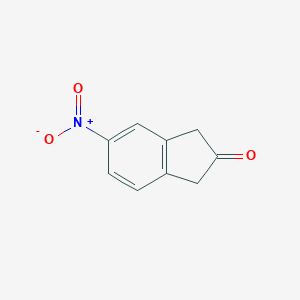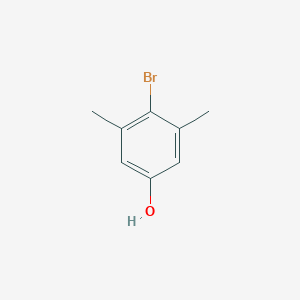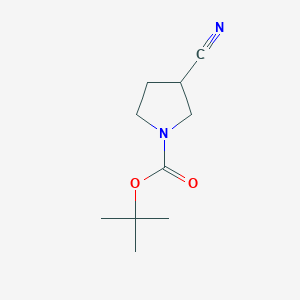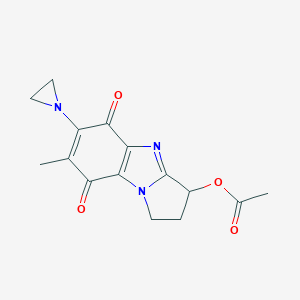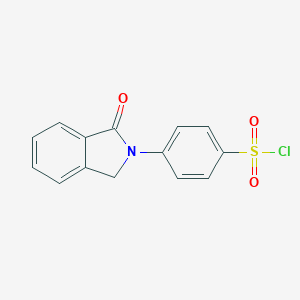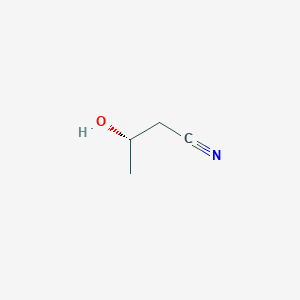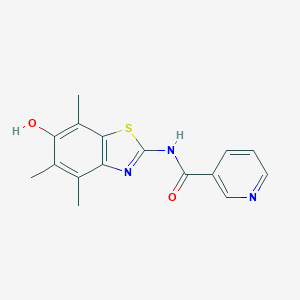
3-Pyridinecarboxamide,n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- is a compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyridinecarboxamide and benzothiazole, which are known to possess various biological and pharmacological properties.
作用機序
The mechanism of action of 3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. The compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant genes.
生化学的および生理学的効果
The biochemical and physiological effects of 3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- have been studied extensively. The compound has been shown to possess antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of various diseases. It has also been shown to have antibacterial effects, which make it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the advantages of using 3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. The compound has been shown to possess antioxidant, anti-inflammatory, and antibacterial properties, which make it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-. One of the future directions is the development of new drugs based on this compound for the treatment of various diseases. Another future direction is the study of the compound's mechanism of action in more detail to better understand its biological effects. Additionally, the compound's potential as an antibacterial agent should be further explored. Finally, the development of new methods for synthesizing this compound should be investigated to improve its yield and purity.
Conclusion
In conclusion, 3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- is a compound that has potential applications in various fields due to its antioxidant, anti-inflammatory, and antibacterial properties. The compound's mechanism of action is not fully understood, but it is believed to modulate various signaling pathways in the body. The compound's potential as a therapeutic agent for the treatment of various diseases should be further explored, and new methods for synthesizing this compound should be investigated to improve its yield and purity.
合成法
The synthesis of 3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- can be achieved through several methods. One of the most common methods is the reaction of 2-aminobenzothiazole and 3-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure 3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-.
科学的研究の応用
3-Pyridinecarboxamide, n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- has been studied extensively for its potential applications in various fields. The compound has been found to possess antioxidant, anti-inflammatory, and antibacterial properties. It has also been shown to have potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
120164-63-8 |
|---|---|
製品名 |
3-Pyridinecarboxamide,n-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- |
分子式 |
C16H15N3O2S |
分子量 |
313.4 g/mol |
IUPAC名 |
N-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H15N3O2S/c1-8-9(2)13(20)10(3)14-12(8)18-16(22-14)19-15(21)11-5-4-6-17-7-11/h4-7,20H,1-3H3,(H,18,19,21) |
InChIキー |
OOAJMDZREMTNOP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3=CN=CC=C3)C)O)C |
正規SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3=CN=CC=C3)C)O)C |
同義語 |
3-Pyridinecarboxamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



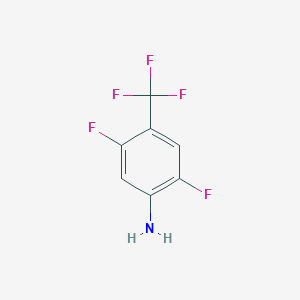
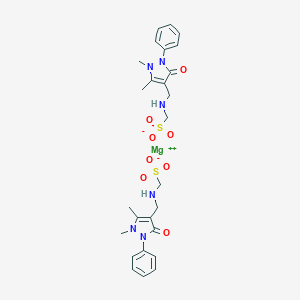
![4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl](/img/structure/B51436.png)
![Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI)](/img/structure/B51437.png)
